37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506: is a high-purity organosilicon compound with a molecular weight of 1,034.51 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with specific molecular targets makes it useful for probing biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties make it a candidate for drug development and therapeutic interventions .
Industry: In industrial applications, this compound is used in the production of advanced materials and chemicals. Its high reactivity and selectivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and enzymatic reactions .
Comparison with Similar Compounds
- 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506
- 37-Desmethylene-FK-506
- 24,33-Bis-O-(tert-butyldimethylsilyl)-FK-506
Uniqueness: 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 is unique due to the presence of both tert-butyldimethylsilyl groups and the oxo group at the 37th position. This combination of functional groups imparts distinct reactivity and selectivity to the compound, making it valuable for specific applications .
Properties
IUPAC Name |
2-[(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H95NO13Si2/c1-34-27-35(2)29-46(64-13)49-47(65-14)31-37(4)55(62,67-49)50(59)51(60)56-25-20-19-21-41(56)52(61)66-48(36(3)30-39-22-23-43(45(32-39)63-12)68-70(15,16)53(6,7)8)38(5)44(69-71(17,18)54(9,10)11)33-42(58)40(28-34)24-26-57/h26,28,30,35,37-41,43-49,62H,19-25,27,29,31-33H2,1-18H3/b34-28+,36-30+/t35-,37+,38+,39-,40+,41-,43+,44-,45-,46-,47+,48+,49+,55+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRUABNQJVFBLO-QYTYFMKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H95NO13Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747546 |
Source
|
Record name | PUBCHEM_71315719 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155684-96-1 |
Source
|
Record name | PUBCHEM_71315719 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.